molecular formula C14H13N3O2 B3189564 Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]- CAS No. 334835-34-6

Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-

Cat. No.: B3189564
CAS No.: 334835-34-6
M. Wt: 255.27 g/mol
InChI Key: QINFHQJDXOHVGR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]- typically involves the diazotization of 4-aminomethylbenzoic acid followed by coupling with benzoic acid. The reaction conditions generally include:

    Diazotization: This step involves the reaction of 4-aminomethylbenzoic acid with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with benzoic acid in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group (N=N) can yield amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of various chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]- involves its interaction with molecular targets such as enzymes and receptors. The azo group (N=N) can undergo reduction to form amines, which can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding.

Comparison with Similar Compounds

  • 4-aminomethylbenzoic acid
  • 4-(aminomethyl)benzoic acid
  • 4-(aminomethyl)phenylazo derivatives

Comparison: Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]- is unique due to its specific azo linkage and the presence of both benzoic acid and aminomethylphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in dye synthesis and biochemical research.

Properties

IUPAC Name

4-[[4-(aminomethyl)phenyl]diazenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c15-9-10-1-5-12(6-2-10)16-17-13-7-3-11(4-8-13)14(18)19/h1-8H,9,15H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINFHQJDXOHVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)N=NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70783737
Record name 4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70783737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334835-34-6
Record name 4-{(E)-[4-(Aminomethyl)phenyl]diazenyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70783737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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